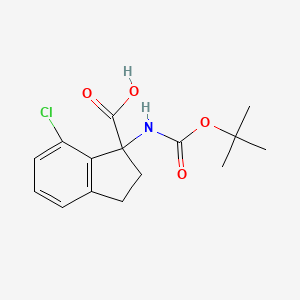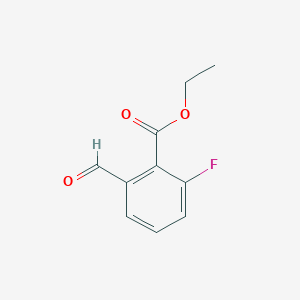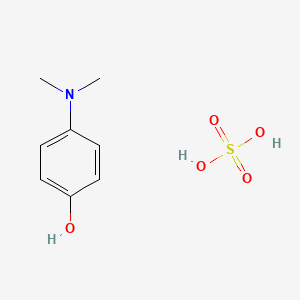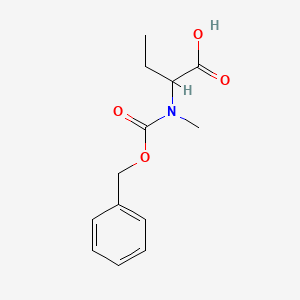
1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
The synthesis of 1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the protection of the amino group with a Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Industrial production methods may involve the use of flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters .
Chemical Reactions Analysis
1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as tetrahydrofuran (THF) and acetonitrile . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves the protection of amino groups with the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection of amino groups in multi-step synthesis . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other Boc-protected amino acids and derivatives. Similar compounds include:
- N-tert-butoxycarbonyl-5-syn-tert-butyl-2,3-dihydro-1H-indene-1-carboxylic acid
- N-Boc-S-Benzyl-L-cysteine
- Boc-Dap-OH
The uniqueness of this compound lies in its specific structure and the presence of the chloro substituent, which can influence its reactivity and applications.
Properties
Molecular Formula |
C15H18ClNO4 |
|---|---|
Molecular Weight |
311.76 g/mol |
IUPAC Name |
7-chloro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-5-4-6-10(16)11(9)15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
ABISUSSGKWCDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)

![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)



